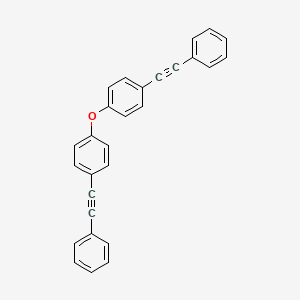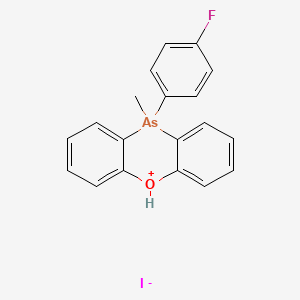![molecular formula C15H13NS B14606544 Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- CAS No. 58461-96-4](/img/structure/B14606544.png)
Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- is an organic compound that belongs to the class of aromatic amines It features a benzene ring attached to an amine group, with a thioether linkage to a phenylpropynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- typically involves the reaction of benzenamine with 3-phenyl-2-propynyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group attacks the propynyl chloride, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This may include the use of advanced catalysts and controlled reaction environments to facilitate the process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Nitrobenzenes and halobenzenes.
Applications De Recherche Scientifique
Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or activation of enzymatic activity. This interaction can affect various biochemical pathways, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aniline: A simple aromatic amine with a benzene ring attached to an amine group.
Phenylacetylene: Contains a phenyl group attached to an acetylene moiety.
Thiophenol: Features a phenyl group attached to a thiol group.
Uniqueness
Benzenamine, 2-[(3-phenyl-2-propynyl)thio]- is unique due to its combination of an aromatic amine with a thioether linkage to a phenylpropynyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
58461-96-4 |
|---|---|
Formule moléculaire |
C15H13NS |
Poids moléculaire |
239.3 g/mol |
Nom IUPAC |
2-(3-phenylprop-2-ynylsulfanyl)aniline |
InChI |
InChI=1S/C15H13NS/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-11H,12,16H2 |
Clé InChI |
CWBHABVRCGVSRX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C#CCSC2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



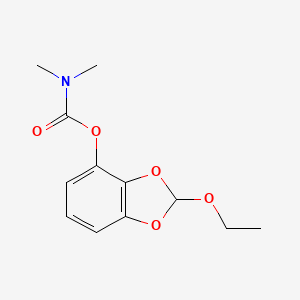
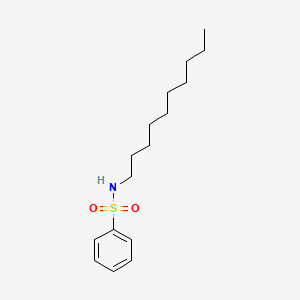
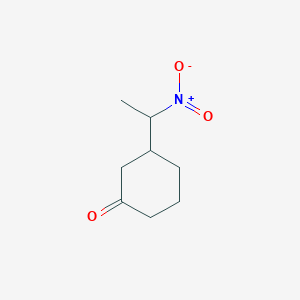

![Triethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14606505.png)

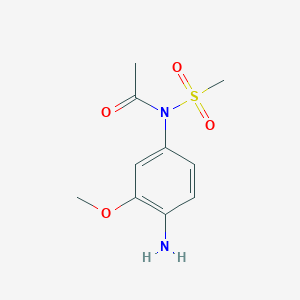
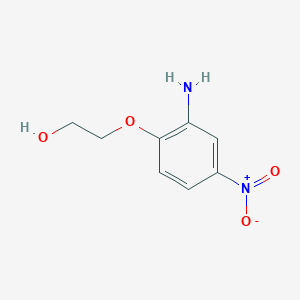


![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
